2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring multiple functional groups, including a methoxy group, a thiophene ring, an oxadiazole, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone can be achieved through multi-step organic synthesis. Key steps might include:
Formation of the 1,2,4-oxadiazole ring from appropriate nitriles and hydrazides.
Coupling of the thiophene ring via palladium-catalyzed cross-coupling reactions.
Introduction of the pyrrolidine ring through nucleophilic substitution.
Final addition of the methoxy group using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, scaling up the synthesis would require optimization of reaction conditions to ensure high yield and purity. This could involve:
Use of continuous flow reactors for better control over reaction parameters.
Employment of catalysts to reduce reaction times and increase efficiency.
Implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation under strong oxidizing conditions to form sulfoxides or sulfones.
Reduction: : Functional groups such as the oxadiazole ring may undergo reduction, potentially forming amine derivatives.
Substitution: : The methoxy group can be displaced via nucleophilic substitution, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), ammonia (NH3).
Major Products
Depending on the reaction conditions, major products can include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: : Can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone would depend on its application. For instance:
Biological: : It may act by binding to specific enzymes or receptors, disrupting normal cellular processes.
Chemical: : May function as a ligand in coordination chemistry, forming complexes with metal ions.
Pharmaceutical: : Could inhibit specific enzymes or signaling pathways involved in disease processes.
Comparison with Similar Compounds
2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone can be compared to similar compounds such as:
Other oxadiazoles: : Similar structure but different substituents, leading to varied reactivity and applications.
Thiophene-containing compounds: : May share electronic properties due to the thiophene ring but differ in overall chemical behavior.
Pyrrolidine derivatives: : Commonly found in pharmaceuticals, offering diverse biological activities.
Properties
IUPAC Name |
2-methoxy-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-18-8-11(17)16-5-4-9(7-16)12-14-13(19-15-12)10-3-2-6-20-10/h2-3,6,9H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAPACLIGHPHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.